1,3-dimethyl 2-(3-oxobutyl)propanedioate
Description
1,3-Dimethyl 2-(3-oxobutyl)propanedioate is a malonate derivative characterized by a central propanedioate core esterified with methyl groups at the 1- and 3-positions and a 3-oxobutyl substituent at the 2-position. This compound is structurally significant due to its keto-functionalized alkyl chain, which enhances its reactivity in organic synthesis, particularly in cyclization and condensation reactions.
Properties
CAS No. |
59104-44-8 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through several methods:
-
Esterification Reaction: : One common method involves the esterification of 3-oxobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Malonic Ester Synthesis: : Another method involves the alkylation of dimethyl malonate with 3-bromobutan-2-one in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of 1,3-dimethyl 2-(3-oxobutyl)propanedioate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid are used to accelerate the esterification reactions, and advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
1,3-Dimethyl 2-(3-oxobutyl)propanedioate has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biological Studies: : The compound is used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to biological molecules.
-
Material Science: : It is explored for use in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(3-oxobutyl)propanedioate involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
-
Metabolic Pathways: : It can interfere with metabolic pathways by acting as a competitive inhibitor, preventing the normal substrate from binding to the enzyme.
Comparison with Similar Compounds
Table 1: Key Properties of 1,3-Dimethyl 2-(3-Oxobutyl)propanedioate and Related Compounds
Physicochemical Properties
- Solubility : The methyl esters in 1,3-dimethyl 2-(3-oxobutyl)propanedioate likely increase its solubility in polar aprotic solvents (e.g., acetone, DMF) compared to bulkier diethyl derivatives .
- Thermal Stability: The 3-oxobutyl group may reduce thermal stability relative to simpler malonates, as keto-enol tautomerism could introduce reactivity at elevated temperatures.
Research Findings and Gaps
- Synthetic Utility: Evidence from methyl 2-benzoylamino-3-oxobutanoate suggests that the keto group in 1,3-dimethyl 2-(3-oxobutyl)propanedioate could enable analogous condensations for nitrogen-containing heterocycles .
- Toxicity Data : Diethyl malonate (CAS 105-53-3) is classified as low-toxicity, but the 3-oxobutyl substituent in the target compound may alter its environmental or biological profile .
- Need for Further Study : Direct experimental data on the target compound’s synthesis, stability, and reactivity are absent in the provided evidence, highlighting a critical research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
